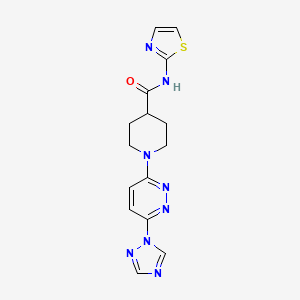

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1797563-42-8

Cat. No.: VC7026371

Molecular Formula: C15H16N8OS

Molecular Weight: 356.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797563-42-8 |

|---|---|

| Molecular Formula | C15H16N8OS |

| Molecular Weight | 356.41 |

| IUPAC Name | N-(1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H16N8OS/c24-14(19-15-17-5-8-25-15)11-3-6-22(7-4-11)12-1-2-13(21-20-12)23-10-16-9-18-23/h1-2,5,8-11H,3-4,6-7H2,(H,17,19,24) |

| Standard InChI Key | PCQSTEAECKVZNT-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)N4C=NC=N4 |

Introduction

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule featuring a combination of pyridazine, triazole, thiazole, and piperidine rings. This structure suggests potential biological activity due to the presence of multiple heterocyclic systems, which are common in pharmaceuticals and bioactive compounds.

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, starting with the preparation of the individual heterocyclic rings (pyridazine, triazole, thiazole, and piperidine) followed by their coupling. Common methods might include nucleophilic substitution reactions or condensation reactions to form the amide linkage.

Research Findings and Data

Given the lack of specific data on this compound, we can infer potential applications based on similar compounds:

| Compound Type | Biological Activity | References |

|---|---|---|

| Triazole Derivatives | Antifungal, Antimicrobial | |

| Thiazole Derivatives | Antibacterial, Antimicrobial | |

| Pyridazine Derivatives | Various, including anticancer |

Future Directions

Future studies should focus on synthesizing this compound and evaluating its biological activity, including potential antimicrobial or anticancer effects. Additionally, exploring its pharmacokinetic properties would be crucial for any potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume